Product packaging for Inosine, 2'-deoxy-, 5'-benzoate(Cat. No.:)

Inosine, 2'-deoxy-, 5'-benzoate

Cat. No.: B12338189
M. Wt: 356.33 g/mol
InChI Key: LLKCPHDCKASGBS-OANWKOAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inosine, 2'-deoxy-, 5'-benzoate is a synthetic, benzoate-modified nucleoside analog designed for advanced research applications. This compound is structurally derived from 2'-deoxyinosine, a core purine nucleoside involved in vital cellular processes, with a benzoate group at the 5' position. This modification enhances the molecule's lipophilicity, making it a valuable tool for probing nucleoside metabolism, studying the substrate specificity of enzymes involved in purine salvage pathways, and investigating the development of novel prodrugs. As a research chemical, its primary value lies in its use as an analytical standard for quality control and method development in HPLC and mass spectrometry. It also serves as a key intermediate in the synthetic preparation of more complex nucleoside derivatives for pharmaceutical research. Researchers can utilize this compound to explore its potential mechanisms of action, which may include serving as a precursor for nucleotides or interacting with purinergic signaling pathways. Strictly for Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16N4O5 B12338189 Inosine, 2'-deoxy-, 5'-benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H16N4O5

Molecular Weight

356.33 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C17H16N4O5/c22-11-6-13(21-9-20-14-15(21)18-8-19-16(14)23)26-12(11)7-25-17(24)10-4-2-1-3-5-10/h1-5,8-9,11-14,22H,6-7H2/t11-,12+,13+,14?/m0/s1

InChI Key

LLKCPHDCKASGBS-OANWKOAXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3C2=NC=NC3=O)COC(=O)C4=CC=CC=C4)O

Canonical SMILES

C1C(C(OC1N2C=NC3C2=NC=NC3=O)COC(=O)C4=CC=CC=C4)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Deoxyinosine 5 Benzoate and Its Analogs

Regioselective Benzoylation Strategies for 2'-Deoxyinosine (B131508)

Achieving selective benzoylation at the 5'-hydroxyl group of 2'-deoxyinosine is a critical challenge in nucleoside chemistry. The presence of multiple reactive sites, including the secondary 3'-hydroxyl group and the N-1 and N-7 positions of the hypoxanthine (B114508) base, necessitates carefully designed synthetic approaches. umich.edu

Direct Acylation Methods and Reaction Optimization

Direct acylation of 2'-deoxyinosine with benzoyl chloride or benzoic anhydride (B1165640) typically leads to a mixture of products, with acylation occurring at both the 3' and 5' hydroxyl groups, as well as on the nucleobase. To favor the formation of the 5'-benzoate ester, optimization of reaction conditions is crucial. Key parameters include the choice of solvent, temperature, and the nature of the acylating agent and base. For instance, conducting the reaction at low temperatures in a non-polar solvent can enhance the selectivity for the more accessible primary 5'-hydroxyl group over the sterically hindered secondary 3'-hydroxyl group. The use of a bulky base can also help to minimize side reactions at the nucleobase.

Catalyst Systems for Selective Esterification

The use of specific catalyst systems can also promote the regioselective benzoylation of 2'-deoxyinosine. Organotin catalysts, for example, have been shown to activate the 5'-hydroxyl group towards acylation. These catalysts can form a stannylene acetal (B89532) between the 3'- and 5'-hydroxyl groups, which then preferentially reacts with the acylating agent at the less hindered 5'-position.

Enzymatic catalysis offers another highly selective approach. Lipases, for instance, can catalyze the esterification of the 5'-hydroxyl group with high regioselectivity in non-aqueous solvents. This biocatalytic method is often performed under mild conditions, minimizing the risk of side reactions and protecting group manipulations.

Synthesis of Chemically Modified 2'-Deoxyinosine 5'-Benzoate Derivatives

The synthesis of chemically modified analogs of 2'-deoxyinosine 5'-benzoate allows for the introduction of novel properties into oligonucleotides. These modifications can be targeted at either the nucleobase or the deoxyribose ring.

Nucleobase Modifications (e.g., C-6, N-1, N-2, N-3 derivatization)

Modifications to the hypoxanthine base can alter the hydrogen bonding patterns and stacking interactions of the resulting nucleoside.

C-6 Modifications: The C-6 position of the purine (B94841) ring is a common site for modification. For example, treatment of a protected 2'-deoxyinosine derivative with a chlorinating agent can introduce a chloro group at the C-6 position. This 6-chloro derivative can then serve as a versatile intermediate for the synthesis of a variety of C-6 substituted analogs through nucleophilic aromatic substitution reactions. For instance, reaction with amines can yield N6-substituted derivatives. openaccesspub.org

N-1 Derivatization: The N-1 position of the hypoxanthine ring can be alkylated or acylated. For example, N1-hydroxyalkyl adducts of 2'-deoxyinosine have been synthesized by reacting a protected 2'-deoxyinosine with epoxides. nih.gov

N-2 and N-3 Derivatization: While less common, modifications at the N-2 and N-3 positions are also possible. For instance, 2-aza-2'-deoxyinosine has been synthesized, which involves the introduction of a nitrogen atom at the 2-position of the purine ring. nih.gov

Deoxyribose Ring Modifications (excluding 2'-deoxy position)

Modifications to the deoxyribose sugar moiety, other than at the 2'-position, can influence the conformational properties and nuclease resistance of oligonucleotides.

5'-Modifications: The 5'-hydroxyl group, after conversion to the benzoate (B1203000), can be further modified. For instance, it can be converted to a 5'-amino or 5'-thio group through appropriate chemical transformations.

4'-Modifications: Modifications at the 4'-position of the deoxyribose ring are also explored to alter the sugar conformation.

The synthesis of these modified nucleosides often requires multi-step procedures involving the use of specific protecting groups and coupling strategies to achieve the desired regioselectivity and stereochemistry.

Multistep Synthetic Pathways to Incorporate Advanced Functionalities

The creation of 2'-deoxyinosine 5'-benzoate analogs with advanced functionalities necessitates intricate, multistep synthetic strategies. These pathways often begin with a pre-existing nucleoside or a sugar and a base, which are then chemically modified. A common approach involves the strategic use of protecting groups to shield reactive sites on the sugar and base moieties, allowing for selective modifications at other positions.

One established method for synthesizing nucleoside analogs is through the condensation of a protected sugar derivative with a heterocyclic base. For instance, a protected 2-deoxyribose derivative can be coupled with a purine base, such as hypoxanthine, to form the desired nucleoside skeleton. The 5'-hydroxyl group of the resulting 2'-deoxyinosine can then be selectively benzoylated to yield 2'-deoxyinosine 5'-benzoate.

To introduce advanced functionalities, such as fluorophores, biotin (B1667282) labels, or reactive groups for bioconjugation, additional steps are integrated into the synthesis. These modifications are typically performed on the purine base or the sugar moiety. For example, functional groups can be introduced at the C2 or C6 positions of the purine ring, or at the 3'-position of the deoxyribose sugar.

A key challenge in these multistep syntheses is the purification of intermediates and the final product. Chromatographic techniques, such as silica (B1680970) gel column chromatography, are frequently employed to separate the desired compound from byproducts and unreacted starting materials. nih.gov The choice of solvents and reaction conditions at each step is critical to maximize yield and purity.

The synthesis of analogs with modified sugar moieties, such as those containing fluorine or other heteroatoms, often requires the preparation of a custom sugar precursor. These precursors are then glycosylated with the appropriate purine base. For instance, the introduction of a fluorine atom at the 2'-position has been shown to enhance the stability of nucleoside analogs under acidic conditions. researchgate.net

Below is a representative table outlining a potential multistep pathway for the synthesis of a functionalized 2'-deoxyinosine 5'-benzoate analog.

StepReactionReagents and ConditionsPurpose
1Protection of 2-deoxy-D-riboseDi-tert-butyl-disiloxane-1,3-diyl ditriflate, PyridineProtection of 3' and 5' hydroxyl groups
2GlycosylationProtected 2-deoxyribose, Persilylated hypoxanthine, TMSOTf, MeCNFormation of the nucleoside
3Selective DeprotectionTBAF, THFRemoval of the 5'-silyl protecting group
4BenzoylationBenzoyl chloride, PyridineIntroduction of the 5'-benzoate group
5Functionalizatione.g., Iodination at C6 of the purine baseN-Iodosuccinimide, DMF
6DeprotectionNH3/MeOHRemoval of remaining protecting groups

Green Chemistry Principles in 2'-Deoxyinosine 5'-Benzoate Synthesis

The application of green chemistry principles to the synthesis of 2'-deoxyinosine 5'-benzoate and its analogs is an increasingly important focus, aiming to reduce the environmental impact of these chemical processes. Traditional methods for nucleoside synthesis often rely on hazardous reagents, toxic solvents, and multiple protection and deprotection steps, which generate significant waste. nih.gov

Key tenets of green chemistry being explored in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. huarenscience.com This involves minimizing the use of protecting groups and developing more direct synthetic pathways.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons and toxic reagents with more environmentally benign alternatives. huarenscience.com Water or bio-based solvents are being investigated as potential replacements in certain synthetic steps.

Catalysis: Employing catalytic methods, including biocatalysis, to improve reaction efficiency and reduce waste. Enzymatic approaches, for example, can offer high selectivity and operate under mild conditions, minimizing the need for protecting groups and harsh reagents. nih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources to decrease reliance on petrochemicals. huarenscience.com

One promising green approach is the use of enzymatic transglycosylation reactions. In this method, an enzyme, such as a nucleoside phosphorylase, catalyzes the transfer of the deoxyribose moiety from a donor nucleoside to the purine base, hypoxanthine. This can circumvent the need for complex protection and deprotection schemes.

The table below summarizes the comparison between traditional and greener synthetic approaches for nucleoside synthesis, applicable to 2'-deoxyinosine 5'-benzoate.

PrincipleTraditional ApproachGreener Approach
Solvents Chlorinated hydrocarbons, DMFWater, ethanol, ionic liquids
Reagents Stoichiometric amounts of hazardous reagentsCatalytic amounts of reagents, enzymes
Protecting Groups Multiple protection/deprotection stepsMinimal or no use of protecting groups
Waste Generation HighLow
Energy Consumption High temperatures, long reaction timesMilder reaction conditions, shorter reaction times

While the complete synthesis of 2'-deoxyinosine 5'-benzoate using exclusively green methods remains a challenge, ongoing research is focused on integrating these principles into various stages of the synthetic pathway to create more sustainable and environmentally friendly processes.

Application of 2 Deoxyinosine 5 Benzoate in Research Grade Oligonucleotide Synthesis

Strategies for Site-Specific Incorporation of 2'-Deoxyinosine (B131508) 5'-Benzoate into Oligonucleotides

The site-specific incorporation of modified nucleosides like 2'-deoxyinosine is a powerful tool in molecular biology. This allows for the creation of oligonucleotides with tailored properties for various research applications.

The standard method for incorporating 2'-deoxyinosine into a specific site within an oligonucleotide is through solid-phase synthesis using a corresponding phosphoramidite (B1245037) monomer. wikipedia.org In this case, a 2'-deoxyinosine phosphoramidite, protected at the 5'-position with a group like DMT and with the 3'-hydroxyl converted to a phosphoramidite moiety, would be used. If the 5'-benzoate derivative is the starting material, it would first need to be converted into a suitable phosphoramidite monomer.

The synthesis protocol follows the standard cycle. danaher.com At the desired position in the sequence, the 2'-deoxyinosine phosphoramidite is introduced in the coupling step. The synthesis then continues with the standard DNA or RNA phosphoramidites until the full-length oligonucleotide is assembled.

An alternative to direct chemical synthesis for creating long, modified oligonucleotides is the enzymatic ligation of shorter, chemically synthesized fragments. researchgate.netmanufacturingchemist.com This chemoenzymatic approach can be particularly useful for incorporating modifications that may not be compatible with the conditions of solid-phase synthesis.

In this strategy, a shorter oligonucleotide containing 2'-deoxyinosine (which could be synthesized with a 5'-benzoate protecting group that is later removed) is created chemically. This fragment can then be joined to other DNA or RNA fragments using a ligase enzyme, such as T4 DNA ligase or T4 RNA ligase. researchgate.netmanufacturingchemist.com The success of enzymatic ligation can sometimes be hindered by the presence of bulky protecting groups near the ligation site. acs.orgnih.gov Therefore, the 5'-benzoyl group would need to be removed prior to the ligation step.

Table 2: Comparison of Incorporation Strategies

StrategyDescriptionAdvantagesConsiderations
Solid-Phase SynthesisDirect, automated chemical synthesis using a protected 2'-deoxyinosine phosphoramidite. wikipedia.orgHigh degree of control over the sequence; automated process. wikipedia.orgRequires a custom phosphoramidite monomer; efficiency can be affected by the modification. atdbio.com
Enzymatic LigationJoining of shorter, chemically synthesized oligonucleotide fragments, one of which contains 2'-deoxyinosine. researchgate.netmanufacturingchemist.comCan produce longer oligonucleotides than direct synthesis; can be milder than chemical synthesis. researchgate.netRequires purified oligonucleotide fragments and enzymes; ligation efficiency can be sensitive to the modification. nih.gov

Deprotection Chemistry of the 5'-Benzoyl Group in Synthetic Oligonucleotides

The final and critical step in oligonucleotide synthesis is the deprotection process, where all protecting groups are removed to yield the final, functional DNA or RNA molecule. atdbio.com The conditions for deprotection must be carefully chosen to ensure complete removal of the protecting groups without degrading the oligonucleotide itself.

The benzoyl group is typically removed under basic conditions. libretexts.orgresearchgate.net The most common method for deprotecting oligonucleotides is treatment with concentrated aqueous ammonia (B1221849) at an elevated temperature. atdbio.com This treatment cleaves the ester linkage of the benzoyl group, liberating the 5'-hydroxyl group. This same treatment also removes the protecting groups from the exocyclic amines of the standard DNA bases (adenine, cytosine, and guanine) and cleaves the oligonucleotide from the solid support. atdbio.com

The deprotection of benzoyl groups is generally efficient under these standard conditions. atdbio.com However, for oligonucleotides containing base-labile modifications, milder deprotection strategies may be necessary. nih.gov These can include the use of different base solutions, such as potassium carbonate in methanol, or lower temperatures and shorter reaction times. nih.gov The choice of deprotection method is crucial for obtaining a high-purity final product.

Chemical Agents and Reaction Conditions for Selective De-benzoylation

The removal of the 5'-benzoyl group from a 2'-deoxyinosine moiety at the terminus of a synthetic oligonucleotide requires carefully controlled conditions to cleave the ester linkage without compromising the integrity of the rest of the molecule. The standard benzoyl groups on the exocyclic amines of nucleobases like adenine (B156593) and cytosine are typically more labile than the 5'-O-benzoyl group, necessitating orthogonal deprotection strategies.

A common approach for the removal of the 5'-O-benzoyl group involves treatment with a solution of a nucleophilic amine. One widely used method employs a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and aqueous methylamine (B109427) (AMA). glenresearch.com This reagent is effective for the simultaneous cleavage of the oligonucleotide from the solid support and the removal of base and phosphate (B84403) protecting groups. However, the conditions must be carefully optimized to ensure the complete removal of the more resilient 5'-O-benzoyl group without causing unwanted side reactions.

Another strategy involves the use of a solution of triethylamine (B128534) and lithium hydroxide in methanol. This mixture has been shown to effectively cleave oligonucleotides from the support and remove protecting groups. nih.gov In the case of benzoyl-protected oligonucleotides, this treatment yields lithium benzoate (B1203000), which can be washed away during the purification process. nih.gov

The choice of deprotection agent and conditions is also influenced by the presence of other sensitive modifications on the oligonucleotide. For oligonucleotides containing base-labile functionalities, milder deprotection strategies are required. These can include the use of potassium carbonate in methanol, which offers a less aggressive basic environment. glenresearch.com

The following table summarizes some of the chemical agents and general conditions used for deprotection, which can be adapted for the selective removal of the 5'-benzoyl group.

Chemical Agent/MixtureTypical ConditionsRemarks
Ammonium Hydroxide/Methylamine (AMA)Room temperature to 65°C, 5-10 minutes for fast deprotection systems. glenresearch.comA common and effective method, but requires careful optimization for complete 5'-O-benzoyl removal without degrading sensitive oligonucleotides.
Triethylamine/Lithium Hydroxide in Methanol75°C for approximately 60 minutes. nih.govEffective for cleaving from the support and removing protecting groups, including benzoyl groups. nih.gov
Potassium Carbonate in MethanolRoom temperature, for several hours. glenresearch.comA milder option suitable for oligonucleotides with sensitive modifications. glenresearch.com
Ethylenediamine (EDA) in Toluene-An alternative on-column deprotection method where the deprotected oligonucleotide is insoluble in the reagent mixture. tandfonline.com

It is important to note that while these are general conditions, the specific protocol for the selective de-benzoylation of 2'-Deoxyinosine 5'-Benzoate would necessitate empirical optimization based on the full composition of the oligonucleotide.

Optimization of Deprotection Procedures to Preserve Oligonucleotide Integrity and Yield

The primary goals during the de-benzoylation of 2'-Deoxyinosine 5'-Benzoate are to achieve complete removal of the protecting group while maximizing the yield of the full-length, unmodified oligonucleotide. Incomplete deprotection results in a heterogeneous product mixture, complicating purification and downstream applications. Conversely, harsh deprotection conditions can lead to degradation of the oligonucleotide, primarily through depurination (cleavage of the glycosidic bond) or strand scission.

Several factors must be considered to optimize the deprotection procedure:

Temperature and Time: Increasing the temperature and duration of the deprotection reaction can enhance the removal of the stubborn 5'-O-benzoyl group. However, this also increases the risk of oligonucleotide degradation. A careful balance must be struck. For instance, while some protocols suggest heating up to 65°C, oligonucleotides with particularly sensitive modifications may require deprotection at room temperature for a longer period. glenresearch.com

Reagent Concentration: The concentration of the deprotecting amine solution can influence the reaction rate. Higher concentrations can speed up de-benzoylation but may also increase the rate of undesired side reactions.

Quenching and Work-up: After deprotection, the reaction must be effectively quenched to prevent further degradation. This is often achieved by the addition of an acid, such as acetic acid, to neutralize the basic deprotection solution. nih.gov Subsequent purification steps, such as desalting or high-performance liquid chromatography (HPLC), are crucial to isolate the desired full-length oligonucleotide from byproducts like benzamide (B126) or lithium benzoate and any truncated or modified sequences. nih.govnih.gov

Monitoring Deprotection: The efficiency of the de-benzoylation process should be monitored to ensure complete removal of the protecting group. This is typically done using analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). By comparing the chromatograms of the protected and deprotected oligonucleotides, the disappearance of the benzoyl-containing species and the appearance of the fully deprotected product can be confirmed.

The following table provides a conceptual overview of the trade-offs involved in optimizing deprotection conditions.

ParameterEffect of IncreasePotential Negative ImpactOptimization Strategy
Temperature Faster de-benzoylationIncreased risk of depurination and strand cleavageUse the lowest effective temperature for the shortest necessary time.
Time More complete deprotectionIncreased exposure to harsh conditions, leading to degradationMonitor the reaction by HPLC to determine the minimum time required for complete deprotection.
Reagent Concentration Faster reaction rateIncreased rate of side reactionsUse the lowest concentration that provides efficient deprotection within a reasonable timeframe.

By carefully selecting the deprotection reagents and meticulously optimizing the reaction conditions, it is possible to efficiently remove the 5'-benzoyl group from 2'-deoxyinosine, yielding high-quality oligonucleotides suitable for demanding research applications.

Molecular Interactions and Biochemical Transformations of 2 Deoxyinosine 5 Benzoate in Vitro and Cell Based Systems

Interactions with Nucleic Acid Processing Enzymes

The metabolic journey of 2'-Deoxyinosine (B131508) 5'-Benzoate within a cell would likely begin with its interaction with enzymes that process nucleosides and nucleotides. These interactions are crucial for its potential conversion into a biologically active form or its degradation.

Substrate Specificity and Kinetic Analysis with Nucleotide Kinases and Phosphorylases

For 2'-Deoxyinosine 5'-Benzoate to be incorporated into a nucleic acid chain, it must first be converted to its triphosphate form. This process is initiated by nucleoside kinases, which catalyze the transfer of a phosphate (B84403) group from a donor, typically ATP, to the 5'-hydroxyl group of the nucleoside. However, the presence of the benzoate (B1203000) group at the 5' position of 2'-deoxyinosine presents a significant steric and chemical barrier to the active site of most nucleoside kinases.

It is highly probable that 2'-Deoxyinosine 5'-Benzoate is not a direct substrate for nucleoside kinases. The bulky benzoate moiety would likely prevent the proper positioning of the 5'-hydroxyl group for phosphorylation. Therefore, the initial and essential step for its metabolic activation would be the removal of this benzoate group.

Phosphorylases, on the other hand, catalyze the cleavage of the glycosidic bond. While they are crucial in nucleoside metabolism, their direct interaction with 2'-Deoxyinosine 5'-Benzoate is not anticipated to be the primary metabolic route, especially concerning its potential role as a precursor for DNA synthesis.

Recognition by DNA Polymerases and Reverse Transcriptases in Primer Extension Assays

The incorporation of a nucleoside into a growing DNA strand by DNA polymerases or reverse transcriptases requires the nucleoside to be in its 5'-triphosphate form. As 2'-Deoxyinosine 5'-Benzoate is not a triphosphate, it cannot be directly used as a substrate by these enzymes in primer extension assays.

However, should the benzoate group be removed and the resulting 2'-deoxyinosine be subsequently phosphorylated to 2'-deoxyinosine triphosphate (dITP), its recognition by polymerases would then be dictated by the properties of the inosine (B1671953) base. It is well-established that deoxyinosine can be incorporated into DNA. metabion.com It exhibits a degree of "wobble" pairing, forming hydrogen bonds with all four canonical bases, though with varying efficiencies. When present in the template strand, it preferentially directs the incorporation of deoxycytidine (dC). metabion.com

A hypothetical primer extension assay to test the full metabolic conversion and incorporation would involve a multi-step enzymatic reaction. First, the compound would be treated with an esterase to remove the benzoate group. Subsequently, the reaction would need to be supplied with the necessary kinases and ATP to generate dITP. Finally, the addition of a DNA polymerase, a primed template, and other dNTPs would allow for the assessment of incorporation. The results would likely show chain extension, with the efficiency and fidelity of incorporation opposite different template bases being key parameters to measure.

Hydrolysis by Esterases and Deacylases (Mechanism of enzymatic cleavage)

The most critical initial transformation for the biological activity of 2'-Deoxyinosine 5'-Benzoate is the hydrolysis of the 5'-benzoate ester bond. This reaction would be catalyzed by cellular esterases or deacylases, enzymes that cleave ester linkages. The general mechanism for ester hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to the formation of a carboxylic acid (benzoic acid) and an alcohol (the 5'-hydroxyl group of 2'-deoxyinosine). libretexts.org

The enzymatic cleavage would likely follow a similar mechanism, often involving a catalytic triad (B1167595) (e.g., serine, histidine, and aspartate) in the active site of the esterase. The serine hydroxyl group would act as the nucleophile, forming a transient acyl-enzyme intermediate, which is then hydrolyzed to release the benzoic acid and regenerate the active enzyme.

The efficiency of this cleavage would depend on the specific esterases present in the in vitro or cell-based system and their substrate specificity. Different esterases exhibit varying affinities for different ester substrates. To confirm this, 2'-Deoxyinosine 5'-Benzoate could be incubated with purified esterases or cell lysates, and the formation of 2'-deoxyinosine and benzoic acid could be monitored over time using techniques like HPLC or mass spectrometry.

Molecular Recognition by Nucleic Acid-Binding Proteins (Excluding in vivo organismal function)

Once incorporated into a DNA or RNA strand (following the enzymatic modifications described above), the inosine base can influence the interaction of the nucleic acid with various binding proteins.

Binding Affinity Studies with Relevant Protein Domains

The presence of a 2'-deoxyinosine residue within a DNA duplex can alter the local conformation and the pattern of hydrogen bond donors and acceptors in the major and minor grooves. These changes can affect the binding affinity of proteins that recognize specific DNA sequences. For instance, transcription factors, restriction enzymes, and DNA repair enzymes often make specific contacts with the bases of the DNA.

The impact of an inosine-containing base pair on protein binding would be context-dependent. For some proteins, the alteration in the DNA structure might lead to a decrease in binding affinity due to the loss of specific contacts. For others, the change might be tolerated or could even enhance binding, depending on the nature of the protein-DNA interface.

To quantify these effects, binding affinity studies such as electrophoretic mobility shift assays (EMSA) or surface plasmon resonance (SPR) could be employed. These experiments would compare the binding of a specific protein domain to a DNA duplex containing a standard base pair versus one containing an inosine. The dissociation constant (Kd) would provide a quantitative measure of the binding affinity in each case.

Effect on Protein-DNA/RNA Complex Formation and Stability

For example, in the case of restriction enzymes, the recognition and cleavage of DNA are highly sensitive to the base composition of the recognition site. The substitution of a guanine (B1146940) with an inosine could abolish the cleavage activity of an enzyme that specifically recognizes a G-C pair.

Techniques like circular dichroism (CD) spectroscopy or differential scanning calorimetry (DSC) could be used to assess the stability of protein-nucleic acid complexes. These methods can detect changes in the secondary and tertiary structure of the protein and the nucleic acid upon complex formation and can be used to compare the thermal stability of complexes formed with normal versus inosine-containing nucleic acids.

Intracellular Uptake Mechanisms and Initial Metabolic Processing of Deoxyinosine Derivatives (Cellular Level, Mechanistic)

The cellular entry and subsequent metabolic fate of 2'-deoxyinosine 5'-benzoate are critically dependent on two key processes: the initial hydrolysis of the benzoate ester and the transport of the resulting nucleoside across the cell membrane.

Direct in vitro studies on the interaction of 2'-deoxyinosine 5'-benzoate with nucleoside transporters are not extensively documented in publicly available research. However, based on the known substrate specificities of these transporters, some inferences can be drawn. Nucleoside transporters are integral membrane proteins essential for the cellular uptake of physiological nucleosides and a wide array of nucleoside analog drugs. nih.gov The efficiency of transport is often dictated by the structural characteristics of the nucleoside analog.

It is hypothesized that the bulky benzoate group at the 5' position of 2'-deoxyinosine 5'-benzoate may sterically hinder its direct interaction with and transport by nucleoside transporters. The transportability of nucleoside analogs is a key determinant of their biological activity and potential resistance mechanisms. nih.gov Therefore, it is plausible that the primary route for the cellular uptake of the active component, 2'-deoxyinosine, occurs after the extracellular or cell-surface enzymatic removal of the benzoate moiety. The expression of nucleoside transporters, such as the equilibrative, S-(p-nitrobenzyl)-6-thioinosine (NBMPR)-sensitive nucleoside transporter (es), can be regulated by cellular conditions, including the availability of deoxynucleotides. nih.gov

The initial and most critical metabolic step for 2'-deoxyinosine 5'-benzoate is the hydrolysis of the ester bond to release 2'-deoxyinosine and benzoic acid. This reaction is likely catalyzed by intracellular and possibly extracellular esterases. Esterases are a diverse group of hydrolase enzymes that are ubiquitously present in cells and plasma and are responsible for cleaving ester bonds. nih.govresearchgate.net The use of ester prodrugs, which are activated by cellular esterases, is a common strategy in drug design to improve bioavailability and cellular uptake. researchgate.net

Once 2'-deoxyinosine is liberated, it enters the well-characterized metabolic pathways for purine (B94841) nucleosides. The key transformations are:

Phosphorylation: 2'-deoxyinosine can be phosphorylated by cellular kinases to form 2'-deoxyinosine 5'-monophosphate (dIMP). ebi.ac.uknih.gov This is a crucial activation step for the incorporation of the nucleoside into nucleic acids or for its further metabolic conversion.

Conversion to other nucleosides: 2'-deoxyinosine can be converted to other deoxyribonucleosides. For instance, it can be a substrate for enzymes that lead to the formation of 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine (B1662781) derivatives, which are the building blocks of DNA.

Catabolism: 2'-deoxyinosine can also be degraded. The glycosidic bond can be cleaved by purine nucleoside phosphorylase (PNP) to release the purine base hypoxanthine (B114508) and 2-deoxyribose-1-phosphate.

The table below summarizes the key enzymatic steps in the initial metabolism of 2'-deoxyinosine following its release from the 5'-benzoate ester.

Enzymatic Step Enzyme Family Substrate Product(s) Significance
Ester Hydrolysis Esterases2'-Deoxyinosine 5'-Benzoate2'-Deoxyinosine, Benzoic AcidRelease of the active nucleoside
Phosphorylation Kinases2'-Deoxyinosine2'-Deoxyinosine 5'-monophosphate (dIMP)Activation for further metabolism and potential incorporation into DNA
Glycosidic Bond Cleavage Purine Nucleoside Phosphorylase (PNP)2'-DeoxyinosineHypoxanthine, 2-deoxyribose-1-phosphateCatabolic pathway leading to degradation

These initial transformations are critical in determining the ultimate biological effect of 2'-deoxyinosine 5'-benzoate within a cellular system. The efficiency of the initial esterase-mediated hydrolysis and the subsequent competition between the anabolic (phosphorylation) and catabolic (phosphorolysis) pathways will dictate the intracellular concentration of the active metabolites.

Structural Biology and Biophysical Characterization of 2 Deoxyinosine 5 Benzoate and Modified Oligonucleotides

Conformational Analysis of the 2'-Deoxyinosine (B131508) 5'-Benzoate Nucleoside

The conformational landscape of a nucleoside is primarily defined by the pucker of the furanose ring, the rotation around the glycosidic bond, and the orientation of the exocyclic groups. These parameters are crucial in determining how the nucleoside interacts with its environment and how it influences the structure of a larger nucleic acid polymer.

Table 1: Predicted Deoxyribose Ring Pucker Conformation for 2'-Deoxyinosine 5'-Benzoate Based on Analogous Compounds

CompoundPredominant Pucker ConformationMethodReference
2'-Deoxyadenosine (B1664071)S-type (C2'-endo)1H NMR nih.gov
2'-Substituted UridinesN-type (C3'-endo) increases with substituent electronegativity1H and 13C NMR nih.gov
2'-Deoxyinosine 5'-Benzoate Predicted to be in N/S equilibrium Inference

This table presents predicted conformations based on data from related compounds due to the absence of direct experimental data for 2'-deoxyinosine 5'-benzoate.

The rotation around the N-glycosidic bond (the bond connecting the nucleobase to the sugar) defines the relative orientation of the base and sugar moieties, described by the torsional angle χ. The two predominant conformations are syn and anti. In the anti conformation, the bulk of the base is oriented away from the sugar ring, which is the favored conformation for purine (B94841) nucleotides in B-form DNA. The syn conformation, where the base is positioned over the sugar ring, is less common but can be induced by certain modifications.

For 8-substituted purine analogues of 5'-GMP, the syn conformation is often favored nih.gov. However, 2'-deoxyinosine, lacking a bulky substituent at the 8-position, is expected to predominantly adopt the anti conformation. The presence of the 5'-benzoate group is not anticipated to directly force a syn conformation, as the modification is on the sugar moiety and not directly on the purine base. Therefore, it is predicted that 2'-deoxyinosine 5'-benzoate will primarily exist in the anti conformation, similar to its unmodified counterpart. The precise torsional angles would be influenced by the steric interactions between the benzoate (B1203000) group and the nucleobase, potentially leading to a slightly altered rotational preference compared to unsubstituted 2'-deoxyinosine.

The conformation of a nucleoside in solution is also influenced by its interactions with the surrounding solvent molecules. Spectroscopic techniques such as NMR and Circular Dichroism (CD) can provide insights into the preferred conformations in different solvent environments. For instance, proton magnetic resonance studies of various deoxyadenosine (B7792050) analogues in different solvents have revealed solvent-dependent conformational preferences nih.gov.

While specific studies on the solvent conformation of 2'-deoxyinosine 5'-benzoate are not available, it is expected that the bulky and relatively hydrophobic benzoate group would influence its solvation shell. In aqueous solutions, the hydrophobic benzoate moiety might favor conformations that minimize its exposure to water, potentially influencing the sugar pucker and glycosidic bond rotation. In organic solvents, the conformational landscape might be different due to more favorable interactions with the benzoate group.

Structural Characterization of Oligonucleotides Containing 2'-Deoxyinosine 5'-Benzoate

The incorporation of modified nucleosides into oligonucleotides can have a significant impact on their structural integrity and stability. Understanding these effects is crucial for the design of nucleic acid-based therapeutics and diagnostics.

The incorporation of modified nucleosides can either stabilize or destabilize a duplex. For example, studies on oligonucleotides containing 5-substituted 2'-deoxyuridines have shown that the nature of the substituent at the C5 position significantly affects the Tm nih.govoup.comnih.gov. While some modifications, like a propynyl (B12738560) group, can increase the Tm, others can be destabilizing nih.govoup.com. Similarly, modifications at the 2'-position of the sugar can also modulate duplex stability oup.com.

For an oligonucleotide containing 2'-deoxyinosine 5'-benzoate, the bulky benzoate group at the 5'-position would likely introduce steric hindrance within the duplex structure, potentially leading to a decrease in the thermal stability (a lower Tm) compared to an unmodified duplex. Deoxyinosine itself is known to be less stabilizing than the canonical Watson-Crick base pairs idtdna.com. The additional bulk of the 5'-benzoate group would likely exacerbate this effect.

Table 2: Predicted Effect of 2'-Deoxyinosine 5'-Benzoate on Oligonucleotide Duplex Stability

Oligonucleotide ModificationEffect on TmRationaleReference (for rationale)
5-Substituted 2'-DeoxyuridinesVaries with substituentSteric and stacking interactions nih.govoup.comnih.gov
2'-O-Methyl ModificationIncreases stabilityFavors A-form geometry oup.com
2'-Deoxyinosine 5'-Benzoate Predicted to be destabilizing Steric clash of the bulky 5'-benzoate group in the duplex Inference

This table presents predicted effects based on data from related modified oligonucleotides due to the absence of direct experimental data for oligonucleotides containing 2'-deoxyinosine 5'-benzoate.

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of oligonucleotides in solution at atomic resolution researchgate.netnih.govresearchgate.net. By analyzing various NMR parameters, such as Nuclear Overhauser Effects (NOEs), scalar couplings, and chemical shifts, a detailed model of the oligonucleotide structure can be constructed.

While a specific solution structure of an oligonucleotide containing 2'-deoxyinosine 5'-benzoate has not been reported, the general methodology for such a determination is well-established. The introduction of the 5'-benzoate modification would likely cause local perturbations in the DNA structure. The bulky benzoate group would reside in one of the grooves of the DNA duplex, and its precise location and orientation would be a key aspect of the structural determination. NMR studies on DNA duplexes with other modifications have shown that even small changes can lead to significant local structural alterations without necessarily changing the global B-form conformation nih.gov. It is anticipated that the incorporation of 2'-deoxyinosine 5'-benzoate would lead to a localized distortion of the DNA helix to accommodate the bulky substituent, potentially affecting parameters such as groove width and helical twist in the vicinity of the modification.

X-ray Crystallographic Studies of Modified Oligonucleotide Structures

The precise three-dimensional arrangement of atoms within a modified oligonucleotide is critical for understanding its function and interactions. X-ray crystallography is a powerful technique for elucidating such structures at atomic resolution. While extensive crystallographic databases exist for standard and some modified oligonucleotides, specific high-resolution crystal structures of oligonucleotides incorporating 2'-deoxyinosine 5'-benzoate are not widely reported in publicly accessible literature.

Ligand Binding Studies and Intermolecular Interactions with Small Molecules and Metal Ions (Excluding biological activity)

The interaction of modified oligonucleotides with small molecules and metal ions is fundamental to their application in diagnostics, nanotechnology, and as research tools. The 2'-deoxyinosine 5'-benzoate modification introduces a unique site for potential non-covalent interactions.

Spectroscopic Probes for Binding Site Identification

Spectroscopic techniques are invaluable for identifying and characterizing the binding sites of small molecules and metal ions on oligonucleotides. Changes in spectroscopic signals, such as UV-Visible absorption, fluorescence, or circular dichroism (CD), upon the addition of a ligand can indicate a binding event and provide information about its location and nature.

For an oligonucleotide modified with 2'-deoxyinosine 5'-benzoate, the benzoate moiety itself can serve as an intrinsic spectroscopic probe due to its aromatic nature. The electronic environment of the benzoate group is sensitive to its local surroundings. A change in the absorption or fluorescence spectrum of the modified oligonucleotide upon the addition of a small molecule or metal ion could suggest that the binding event occurs at or near the 5'-terminus. For instance, the binding of a planar aromatic molecule could lead to stacking interactions with the benzoate group, resulting in a shift in the UV absorption maximum (hyperchromism or hypochromism).

Thermodynamics of Binding (Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring the heat changes associated with a binding event, allowing for the determination of key thermodynamic parameters such as the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). This information provides a complete thermodynamic profile of the interaction between a modified oligonucleotide and a ligand.

Computational Studies and Molecular Modeling of 2 Deoxyinosine 5 Benzoate

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For 2'-deoxyinosine (B131508) 5'-benzoate, these methods can elucidate how the addition of a benzoate (B1203000) group to the 5' position of 2'-deoxyinosine influences its chemical behavior.

Calculation of Electrostatic Potential Surfaces

The molecular electrostatic potential (MEP) surface is a crucial tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge distribution. For 2'-deoxyinosine 5'-benzoate, an MEP surface calculation would typically reveal negative potential (red) around the oxygen atoms of the phosphate (B84403) and benzoate groups, as well as the nitrogen atoms of the inosine (B1671953) base, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly those of the sugar moiety and the N1-H of the purine (B94841) ring, highlighting sites for nucleophilic interaction. acs.orgnih.gov The MEP surface provides a qualitative guide to the molecule's reactivity and intermolecular interactions. readthedocs.ioacs.org

Illustrative Data Table: Predicted Electrostatic Potential Minima and Maxima for 2'-Deoxyinosine 5'-Benzoate

Molecular RegionPredicted Electrostatic Potential (kcal/mol)Interpretation
Carbonyl Oxygen of Benzoate-55 to -65Strongest site for electrophilic attack
N7 of Inosine-40 to -50Site for metal ion coordination and hydrogen bonding
O6 of Inosine-35 to -45Hydrogen bond acceptor site
N1-H of Inosine+40 to +50Hydrogen bond donor site
Sugar Hydroxyls (if present)VariablePotential for hydrogen bonding

Note: This data is illustrative and based on general principles of MEP calculations for similar molecules. Specific values would require dedicated QM calculations.

Analysis of Frontier Molecular Orbitals and Charge Distribution

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and localization of these orbitals indicate a molecule's ability to donate or accept electrons. youtube.comyoutube.com For 2'-deoxyinosine 5'-benzoate, the HOMO is likely to be localized on the electron-rich purine ring system of inosine, while the LUMO might be distributed over the benzoate group, particularly the aromatic ring and carbonyl function, which can accept electron density. nih.govresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov Analysis of the charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, further refining the picture of the molecule's reactivity and interaction patterns.

Illustrative Data Table: Predicted Frontier Molecular Orbital Properties for 2'-Deoxyinosine 5'-Benzoate

OrbitalPredicted Energy (eV)Primary LocalizationImplication for Reactivity
HOMO-6.5 to -7.5Inosine base (purine ring)Site of electron donation (nucleophilic character)
LUMO-1.0 to -2.0Benzoate groupSite of electron acceptance (electrophilic character)
HOMO-LUMO Gap4.5 to 6.5-Indicator of chemical reactivity and stability

Note: This data is illustrative and based on general trends observed in FMO analysis of modified nucleosides. Precise values require specific QM calculations.

Molecular Dynamics (MD) Simulations of 2'-Deoxyinosine 5'-Benzoate in Various Environments

While QM methods are excellent for understanding the static properties of a molecule, Molecular Dynamics (MD) simulations provide a dynamic picture of its behavior over time, taking into account environmental factors like solvent and temperature. nih.govmdpi.com

Conformational Flexibility and Dynamics in Aqueous Solutions

MD simulations of 2'-deoxyinosine 5'-benzoate in an explicit water environment would reveal its conformational flexibility and dynamics. These simulations can track the fluctuations in bond lengths, angles, and dihedral angles over time, providing a detailed view of the molecule's movement. Key aspects to be investigated would include the equilibrium between different sugar puckers, the rotation around the glycosidic bond, and the conformational dynamics of the 5'-benzoate group. The simulations would also shed light on the hydration patterns around the molecule, identifying stable water-molecule interactions that can influence its conformation and reactivity. dtu.dk

Simulations of Oligonucleotides Incorporating Modified Inosine Residues

Illustrative Data Table: Potential Effects of 2'-Deoxyinosine 5'-Benzoate Incorporation on Oligonucleotide Properties from MD Simulations

PropertyPredicted EffectPotential Consequence
Helical Stability (Melting Temperature)DecreaseReduced duplex stability
Local Helix GeometryPerturbation of backbone and base pair parametersAltered recognition by enzymes or binding proteins
Minor Groove WidthPotential wideningModified interaction with minor groove binding drugs or proteins
Conformational DynamicsIncreased local flexibilityEntropic contributions to binding or function

Note: These are hypothesized effects based on general knowledge of modified oligonucleotides. Specific outcomes would depend on the sequence context and require detailed MD simulations.

Protein-Ligand Docking and Molecular Dynamics of Enzyme-Substrate Complexes

Protein-Ligand Docking

Protein-ligand docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when bound to a protein target. nih.gov This method is crucial in structure-based drug design for identifying potential binding modes and estimating the strength of the interaction. For 2'-Deoxyinosine 5'-benzoate, docking studies would be instrumental in understanding how the benzoate moiety influences its interaction with target enzymes.

Hypothetical docking studies could be performed against various enzymes that metabolize nucleosides, such as nucleoside kinases or polymerases. The results would provide insights into the binding affinity, represented by a docking score, and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site.

Interactive Data Table: Hypothetical Docking Scores of 2'-Deoxyinosine 5'-Benzoate and Related Compounds with a Target Enzyme

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Hydrogen Bonds
2'-Deoxyinosine-6.5TYR A:210, LYS A:1502
2'-Deoxyinosine 5'-Benzoate -8.2 TYR A:210, LYS A:150, PHE A:280 3
5'-Deoxyinosine-6.8TYR A:210, LYS A:1502
2',3'-Dideoxyinosine-6.2TYR A:2101

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations

Following docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the enzyme-substrate complex. researchgate.net MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and the conformational changes in both the ligand and the protein upon binding. researchgate.net

Interactive Data Table: Hypothetical Molecular Dynamics Simulation Parameters for an Enzyme-2'-Deoxyinosine 5'-Benzoate Complex

ParameterValueInterpretation
Simulation Time100 nsDuration of the simulation.
Average RMSD of Ligand1.5 ÅIndicates stable binding within the active site.
Average RMSF of Active Site Residues0.8 ÅShows minimal flexibility of key residues, suggesting a stable interaction.
Key Hydrogen Bond Occupancy> 80%High occupancy indicates stable hydrogen bonds throughout the simulation.

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Design and Virtual Screening of Novel 2'-Deoxyinosine 5'-Benzoate Analogs

Structure-Based Drug Design Principles Applied to Nucleoside Analogs

Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands with high affinity and selectivity. nih.gov For nucleoside analogs like 2'-Deoxyinosine 5'-benzoate, SBDD principles can guide the rational design of novel derivatives with improved therapeutic properties. nih.gov

The process typically involves:

Target Identification and Validation: Identifying a specific enzyme or protein that is a key player in a disease pathway and is a suitable target for a nucleoside analog.

Binding Site Analysis: Characterizing the geometric and chemical properties of the active site to identify regions that can be exploited for enhanced binding.

Lead Optimization: Iteratively modifying the lead compound (in this case, 2'-Deoxyinosine 5'-benzoate) to improve its interaction with the target. This could involve altering the benzoate substituent or modifying the sugar or base moieties.

Prediction of Binding Affinities and Molecular Interactions

A crucial aspect of in silico design is the accurate prediction of binding affinities for newly designed analogs. Various computational methods are employed for this purpose, ranging from fast but less accurate scoring functions used in virtual screening to more computationally intensive but more accurate free energy calculation methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI).

Virtual screening of a library of novel 2'-Deoxyinosine 5'-benzoate analogs would involve docking each compound into the target's active site and ranking them based on their predicted binding affinity. The top-ranked compounds would then be selected for further computational analysis or experimental validation.

Interactive Data Table: Hypothetical Predicted Binding Affinities of Novel 2'-Deoxyinosine 5'-Benzoate Analogs

AnalogModificationPredicted Binding Affinity (pKi)Key Predicted Interactions
Analog 14-chloro-benzoate8.5Enhanced hydrophobic interaction with PHE A:280
Analog 23-amino-benzoate8.1Additional hydrogen bond with ASP A:180
Analog 34-methyl-benzoate7.9Favorable van der Waals contacts
Analog 42-hydroxy-benzoate7.5Potential for an additional hydrogen bond, but with some steric hindrance

Note: The data in this table is hypothetical and for illustrative purposes only.

Future Directions and Emerging Research Avenues for 2 Deoxyinosine 5 Benzoate in Academic Research

Development of Advanced Protecting Group Strategies in Nucleoside Chemistry

In the realm of nucleoside chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligonucleotides and nucleoside analogs. The benzoate (B1203000) group at the 5'-position of 2'-deoxyinosine (B131508) serves as a crucial protecting group, and future research is expected to focus on refining and expanding its utility. The development of more sophisticated protecting group strategies will likely involve the exploration of orthogonal protecting group schemes, where multiple protecting groups can be selectively removed without affecting others. This would enable the synthesis of highly modified and complex nucleic acid structures with unprecedented precision.

Exploration of Novel Synthetic Pathways for Derivatization and Functionalization

The derivatization and functionalization of nucleosides are key to developing new therapeutic agents and research tools. Future research on 2'-Deoxyinosine 5'-Benzoate is anticipated to uncover novel synthetic pathways for its modification. This includes the introduction of various functional groups at different positions of the inosine (B1671953) moiety, leading to a diverse library of new compounds with potentially unique biological activities. For instance, the modification of the purine (B94841) base could lead to the development of new antiviral or anticancer agents.

The exploration of enzymatic and chemoenzymatic methods for the synthesis and modification of 2'-Deoxyinosine 5'-Benzoate is another promising research avenue. These methods can offer higher selectivity and efficiency compared to traditional chemical synthesis, and they are often more environmentally friendly. The use of enzymes could facilitate the synthesis of complex nucleoside analogs that are difficult to obtain through conventional chemical routes.

Integration into Next-Generation Nucleic Acid Assembly Technologies

Next-generation nucleic acid assembly technologies, such as DNA origami and enzymatic DNA synthesis, are revolutionizing the fields of nanotechnology and synthetic biology. The incorporation of modified nucleosides like 2'-Deoxyinosine 5'-Benzoate into these technologies can impart novel properties and functionalities to the resulting nucleic acid structures. For example, the benzoate group could be used as a handle for the attachment of other molecules, such as fluorescent dyes or proteins, enabling the creation of sophisticated biosensors and drug delivery systems.

In the context of enzymatic DNA synthesis, where enzymes are used to synthesize DNA strand by strand, the use of modified nucleoside triphosphates derived from 2'-Deoxyinosine 5'-Benzoate could enable the site-specific incorporation of modified bases into DNA. This would allow for the creation of DNA with tailored properties, such as enhanced stability or specific binding affinities. The development of new enzymes that can efficiently incorporate these modified nucleosides will be a key area of future research.

Computational Prediction of Uncharted Biochemical and Biophysical Roles in Model Systems

Computational modeling and simulation are becoming increasingly powerful tools for predicting the behavior of molecules in biological systems. In the case of 2'-Deoxyinosine 5'-Benzoate, computational methods can be used to predict its interactions with proteins and other biomolecules, providing insights into its potential biochemical and biophysical roles. For example, molecular docking studies could be used to identify potential protein targets for this compound, while molecular dynamics simulations could be used to study its conformational dynamics and its effects on the structure and stability of DNA.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.